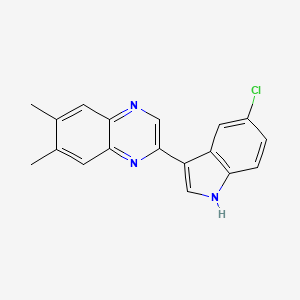

2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline

Description

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3/c1-10-5-16-17(6-11(10)2)22-18(9-21-16)14-8-20-15-4-3-12(19)7-13(14)15/h3-9,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFUSSURBSUUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline typically involves the construction of the indole and quinoxaline rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone . The final coupling step involves the reaction of the indole derivative with the quinoxaline derivative under suitable conditions, such as the presence of a base or a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline exhibits significant anticancer activity. In vitro studies have shown that it possesses low IC50 values against various cancer cell lines, such as HCT-116 and MCF-7, with values reported at 1.9 µg/mL and 2.3 µg/mL respectively . These results suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antiviral Activity

Another promising application of this compound is its antiviral properties. It has been reported to exhibit efficacy against respiratory viruses like H1N1, with an IC50 value of 0.2164 µM, while displaying minimal toxicity in non-cancerous cells . This dual activity highlights its potential as a therapeutic agent in treating viral infections.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various experimental settings:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoxaline ring can intercalate into DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., 5-NO₂ in 4g) increase melting points (>300°C) due to enhanced intermolecular interactions. Methoxy substitution (4d) lowers the mp (277–280°C) compared to 4e, likely due to reduced polarity. The absence of quinoxaline methyl groups (4h) drastically reduces the mp (225–227°C), highlighting their role in stabilizing crystal packing .

Spectral Trends: NH stretches in IR spectra vary slightly (3330–3438 cm⁻¹) based on hydrogen-bonding environments. Methyl groups on quinoxaline in 4e, 4d, and 4g produce distinct $^1$H NMR signals (δ ~2.45–2.48 ppm) .

Biological Implications :

- Chlorine and nitro groups (4e , 4g ) may enhance bioactivity by increasing electrophilicity, whereas methoxy groups (4d ) could improve solubility .

Toxicological and Regulatory Considerations

- Genotoxic Compounds: Unsubstituted quinoxaline and 2-methylquinoxaline exhibit genotoxicity, likely due to planar structures facilitating DNA intercalation .

While 4e contains 6,7-dimethylquinoxaline (vs. However, positional differences necessitate further in vivo studies to confirm safety .

Biological Activity

Overview

2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline is a heterocyclic compound that combines indole and quinoxaline structures, which are significant in medicinal chemistry. The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₄ClN₃

- Molecular Weight : 305.78 g/mol

- CAS Number : 1314446-39-3

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Indole Moiety : Binds to receptors and enzymes, modulating their activity.

- Quinoxaline Ring : Intercalates into DNA, potentially disrupting its function and leading to cell death. This mechanism is particularly relevant in cancer therapy where cell proliferation needs to be inhibited .

Anticancer Activity

Research has indicated that derivatives of quinoxaline exhibit significant anticancer properties. For example:

- In vitro studies have shown that related compounds demonstrate IC50 values in the low micromolar range against various cancer cell lines. Specifically, one study reported an IC50 of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, compared to doxorubicin with an IC50 of 3.23 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT-116 | 1.9 |

| This compound | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Antimicrobial Activity

The quinoxaline derivatives have also been studied for their antimicrobial properties:

- The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains and fungi .

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

- Anticancer Studies :

- Antiviral Activity :

Future Directions

The ongoing exploration of this compound and its analogs is critical for developing new therapeutic agents. Future research may focus on:

- Optimizing synthetic routes for better yields and purity.

- Investigating the structure–activity relationship (SAR) to enhance biological activity.

- Conducting in vivo studies to evaluate efficacy and safety profiles.

Q & A

Q. How should researchers validate computational predictions of toxicity and environmental impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.